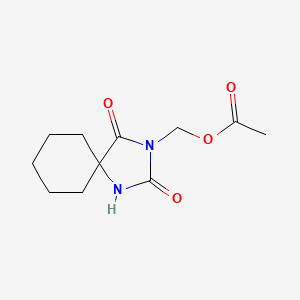
1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(hydroxymethyl)-, acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diazaspiro(45)decane-2,4-dione, 3-(hydroxymethyl)-, acetate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(hydroxymethyl)-, acetate typically involves a multi-step process. One common method includes the reaction of a suitable hydantoin derivative with formaldehyde and an appropriate acetate source under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(hydroxymethyl)-, acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different derivatives.
Substitution: Nucleophilic substitution reactions are common, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(hydroxymethyl)-, acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(hydroxymethyl)-, acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-Diazaspiro(4.5)decane-2,4-dione: A closely related compound with similar structural features.
1,3-Diazaspiro(4.5)decane-2-thione: Another spiro compound with a sulfur atom in place of one of the oxygen atoms.
3-Benzyl-1,3-diazaspiro(4.5)decane-2,4-dione: A derivative with a benzyl group attached.
Uniqueness
1,3-Diazaspiro(45)decane-2,4-dione, 3-(hydroxymethyl)-, acetate stands out due to its unique hydroxymethyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
723-11-5 |
|---|---|
Molecular Formula |
C11H16N2O4 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl acetate |
InChI |
InChI=1S/C11H16N2O4/c1-8(14)17-7-13-9(15)11(12-10(13)16)5-3-2-4-6-11/h2-7H2,1H3,(H,12,16) |
InChI Key |
ZJTBLXSBRFHDLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCN1C(=O)C2(CCCCC2)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


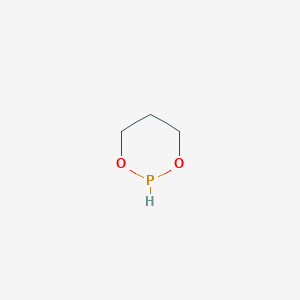
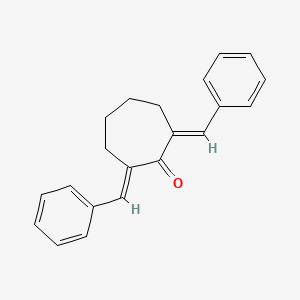
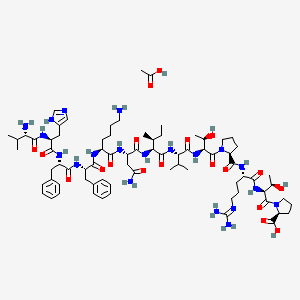

![Bicyclo[3.3.1]nonan-2-ol](/img/structure/B14751985.png)
![2-[(1-hydroxycyclopentyl)methyl]-N-methylbenzamide](/img/structure/B14751996.png)

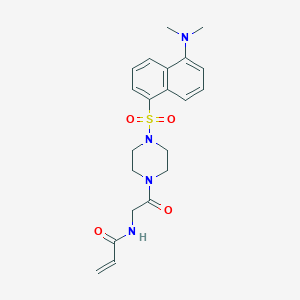
![[4-(4-Aminobenzenesulfonylamino)phenyl]acetic acid](/img/structure/B14752008.png)
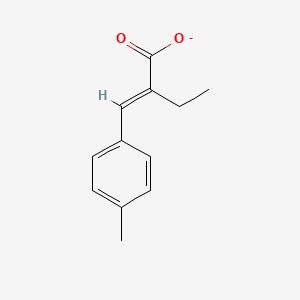
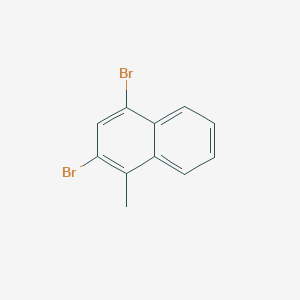
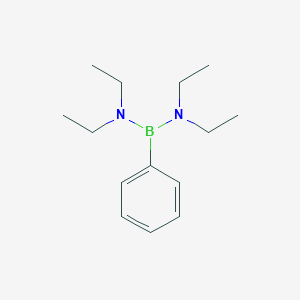
![2-[[6-[[6-[(2S)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;tetrahydrate](/img/structure/B14752023.png)

